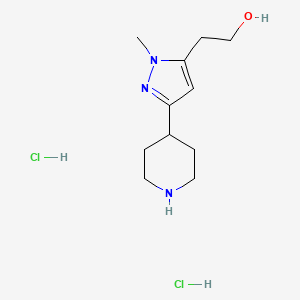

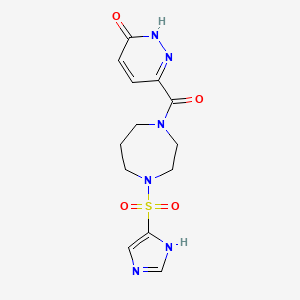

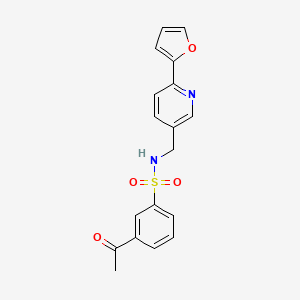

2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride is a chemical compound that has been found to have significant potential in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Aplicaciones Científicas De Investigación

Potential Antioxidant Activity and Effect on Lipid Peroxidation

Research indicates that compounds similar to 2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride, specifically cannabinoid receptor ligands, may have antioxidant capabilities. A study explored the effects of CB1 receptor ligands on spontaneous lipid peroxidation and antioxidant defense systems in rat brains, suggesting that these compounds could potentially contribute beneficial effects through their antioxidant activity (Tsvetanova et al., 2006).

Role in Cancer Research

Another avenue of research involves the investigation of pyrazole derivatives, such as the Aurora kinase inhibitor, which includes structurally similar compounds and may offer a pathway for cancer treatment. The detailed study on this inhibitor outlines its potential utility in inhibiting Aurora A, a protein kinase involved in cell division, thereby suggesting its usefulness in cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Development of New Synthetic Methodologies

Research into the facile one-pot syntheses of pyrazolyl-substituted and pyrazolofused pyridines reveals the chemical versatility and potential for creating novel compounds with diverse biological activities. This synthesis approach, which incorporates catalytic amounts of piperidine, demonstrates the chemical utility of pyrazole derivatives in constructing complex molecules, potentially leading to new drugs and materials (Latif et al., 2003).

Anticancer Activity of Pyrazole Derivatives

The exploration of new compounds for anticancer activity is a critical area of research, and pyrazole derivatives have shown promise. A study on microwave-assisted synthesis of polysubstituted 4H-pyran derivatives highlights the discovery of compounds with significant anticancer potential against various human cancer cell lines, suggesting the therapeutic potential of pyrazole-based compounds in oncology (Hadiyal et al., 2020).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel compounds, such as 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, illustrate the ongoing efforts to expand the chemical space of pyrazole derivatives. These efforts not only contribute to the fundamental understanding of chemical properties but also open up new avenues for the development of drugs and materials with tailored functionalities (Kariuki et al., 2022).

Propiedades

IUPAC Name |

2-(2-methyl-5-piperidin-4-ylpyrazol-3-yl)ethanol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O.2ClH/c1-14-10(4-7-15)8-11(13-14)9-2-5-12-6-3-9;;/h8-9,12,15H,2-7H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYTZYPNJLSSTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CCNCC2)CCO.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol](/img/structure/B2806298.png)

methanone](/img/structure/B2806303.png)

![4-(tert-butyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2806304.png)

![[2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2806306.png)

![5'-benzyl-3',3a'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(5'H,6a'H)-trione](/img/structure/B2806312.png)

![Ethyl 6-(4-methoxyphenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2806318.png)